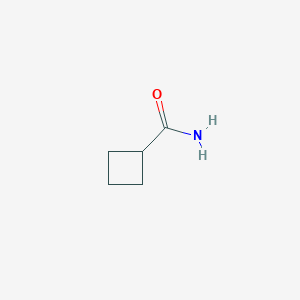

Cyclobutanecarboxamide

Cat. No. B075595

Key on ui cas rn:

1503-98-6

M. Wt: 99.13 g/mol

InChI Key: MFNYBOWJWGPXFM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04886800

Procedure details

(Aminomethyl)cyclobutane was prepared by lithium aluminum hydride reduction of cyclobutanecarboxamide according to the procedure of Shatkina, T. N.: Reutov, O. A., Dokl. Akad. Nauk. SSSR. (1975) 219:1148 [Chem. Abs. 82: 139453m]. Cyclobutanecarboxamide was prepared as follows: a solution of commercially available cyclobutanecarboxylic acid chloride (10 g) in ethyl ether (500 ml) was stirred at 0° while ammonia gas was introduced, resulting in a white precipitate. This material was collected by filtration and redissolved in 50 ml of ethanol/water (4:1, v/v). This solution was applied to a column containing 75 grams of AG 1-X8 ion exchange resin (hydroxide ion form) (obtained from Bio-Rad Company), and elution was continued with ethanol (1 liter). Evaporation of the eluate provided a quantitative yield (8.36 g) of cyclobutanecarboxamide.

[Compound]

Name

139453m

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH:7]1([C:11]([NH2:13])=[O:12])[CH2:10][CH2:9][CH2:8]1.C1(C(Cl)=O)CCC1.N>C(OCC)C>[NH2:13][CH2:11][CH:7]1[CH2:10][CH2:9][CH2:8]1.[CH:7]1([C:11]([NH2:13])=[O:12])[CH2:10][CH2:9][CH2:8]1 |f:0.1.2.3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Al+3].[Li+].[H-].[H-].[H-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC1)C(=O)N

|

Step Two

[Compound]

|

Name

|

139453m

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC1)C(=O)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was introduced

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in a white precipitate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

This material was collected by filtration

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

redissolved in 50 ml of ethanol/water (4:1

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCC1CCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCC1)C(=O)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04886800

Procedure details

(Aminomethyl)cyclobutane was prepared by lithium aluminum hydride reduction of cyclobutanecarboxamide according to the procedure of Shatkina, T. N.: Reutov, O. A., Dokl. Akad. Nauk. SSSR. (1975) 219:1148 [Chem. Abs. 82: 139453m]. Cyclobutanecarboxamide was prepared as follows: a solution of commercially available cyclobutanecarboxylic acid chloride (10 g) in ethyl ether (500 ml) was stirred at 0° while ammonia gas was introduced, resulting in a white precipitate. This material was collected by filtration and redissolved in 50 ml of ethanol/water (4:1, v/v). This solution was applied to a column containing 75 grams of AG 1-X8 ion exchange resin (hydroxide ion form) (obtained from Bio-Rad Company), and elution was continued with ethanol (1 liter). Evaporation of the eluate provided a quantitative yield (8.36 g) of cyclobutanecarboxamide.

[Compound]

Name

139453m

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH:7]1([C:11]([NH2:13])=[O:12])[CH2:10][CH2:9][CH2:8]1.C1(C(Cl)=O)CCC1.N>C(OCC)C>[NH2:13][CH2:11][CH:7]1[CH2:10][CH2:9][CH2:8]1.[CH:7]1([C:11]([NH2:13])=[O:12])[CH2:10][CH2:9][CH2:8]1 |f:0.1.2.3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Al+3].[Li+].[H-].[H-].[H-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC1)C(=O)N

|

Step Two

[Compound]

|

Name

|

139453m

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC1)C(=O)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was introduced

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in a white precipitate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

This material was collected by filtration

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

redissolved in 50 ml of ethanol/water (4:1

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCC1CCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCC1)C(=O)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |